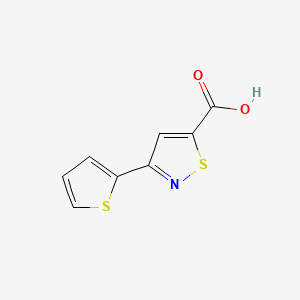

3-(Thiophen-2-yl)-1,2-thiazole-5-carboxylic acid

Descripción general

Descripción

3-(Thiophen-2-yl)-1,2-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C8H5NO2S2 and its molecular weight is 211.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Thiophenes

are a type of heterocyclic compound that contains a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Actividad Biológica

3-(Thiophen-2-yl)-1,2-thiazole-5-carboxylic acid is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its mechanisms of action and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiophene derivatives with thiazole precursors. Various synthetic routes have been explored to optimize yield and purity. For instance, one method involves the condensation of thiophene-2-carboxylic acid with thioamide derivatives under acidic conditions, yielding the desired thiazole structure with high efficiency.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains have been reported as follows:

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 8 | 16 |

| Escherichia coli | 16 | 32 |

| Bacillus subtilis | 4 | 8 |

| Pseudomonas aeruginosa | 32 | 64 |

These results indicate that the compound is particularly effective against Staphylococcus aureus and Bacillus subtilis, suggesting its potential use in treating infections caused by these pathogens .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer properties. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including hepatocellular carcinoma (HepG2) cells. The IC50 values for these activities are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 1.37 |

| MCF-7 (breast cancer) | 1.62 |

| A549 (lung cancer) | 2.09 |

The mechanism of action appears to involve cell cycle arrest at the G0/G1 phase and activation of apoptotic pathways, including caspase activation .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties that may protect cells from oxidative stress, contributing to its anticancer effects .

- Inhibition of Enzymatic Activity : It may act by inhibiting specific enzymes involved in cell proliferation and survival pathways in cancer cells .

- DNA Intercalation : Some studies suggest that thiazole derivatives can intercalate into DNA, disrupting replication processes in rapidly dividing cancer cells .

Case Studies

Case Study 1 : A study evaluating the efficacy of this compound against Staphylococcus aureus showed a significant reduction in bacterial load in infected mice models when treated with the compound compared to controls.

Case Study 2 : In vitro studies on HepG2 cells revealed that treatment with the compound led to increased apoptosis markers such as annexin V positivity and caspase activation, indicating its potential as a therapeutic agent in liver cancer .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity:

Research has shown that thiazole derivatives exhibit significant anticancer properties. A study evaluated various thiazole compounds against hepatocellular carcinoma (HepG2) cell lines, revealing promising activity for several derivatives, including those related to 3-(Thiophen-2-yl)-1,2-thiazole-5-carboxylic acid. The results indicated IC50 values ranging from 1.37 to 2.09 μM for different compounds, suggesting strong potential for further development as anticancer agents .

Antimicrobial Properties:

Thiazoles are known for their antimicrobial activities. The incorporation of the thiophene moiety enhances the efficacy of these compounds against a range of pathogens. Studies have demonstrated that modifications at specific positions on the thiazole ring can significantly influence antibacterial and antifungal activities, making them suitable candidates for drug development .

Anti-inflammatory Effects:

Compounds containing the thiazole ring have also been reported to exhibit anti-inflammatory properties. This is particularly relevant in the context of developing new treatments for inflammatory diseases, where reducing inflammation can lead to better patient outcomes.

Agricultural Applications

Pesticide Development:

The unique structure of this compound lends itself to applications in agrochemicals. Research indicates that thiazole derivatives can act as effective fungicides and herbicides. The ability to inhibit specific biochemical pathways in pests makes these compounds valuable in developing safer and more efficient agricultural products.

Plant Growth Regulators:

Some thiazole compounds have been investigated for their role as plant growth regulators. They can influence plant metabolism and growth patterns, potentially leading to increased agricultural yields.

Material Science

Conductive Polymers:

The incorporation of thiophene and thiazole units into polymer matrices has been explored for creating conductive materials. These materials are essential in electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electrical properties of polymers can be significantly enhanced by integrating this compound derivatives.

Nanomaterials:

Research into nanomaterials has shown that thiazole-based compounds can be used to synthesize nanoparticles with unique optical and electronic properties. These nanoparticles have potential applications in drug delivery systems and biosensors.

Case Studies

Análisis De Reacciones Químicas

Condensation Reactions

3-(Thiophen-2-yl)-1,2-thiazole-5-carboxylic acid participates in condensation reactions due to its reactive carboxylic acid and thiazole-thiophene hybrid structure. Key examples include:

1.1. Hydrazide Formation

The carboxylic acid group reacts with hydrazides under reflux conditions to form hydrazide derivatives. For instance:

-

Reaction: With phenylhydrazine in ethanol at 80°C for 6 hours, yielding 3-(thiophen-2-yl)-1,2-thiazole-5-carbohydrazide (85% yield) .

-

Application: These derivatives exhibit antioxidant activity comparable to ascorbic acid .

1.2. Cyclocondensation with Thioureas

The thiazole ring facilitates cyclocondensation with thioureas to form fused heterocycles:

-

Reaction: With 2-aminothiophenol in DMF at 120°C for 8 hours, forming thieno[2,3-d]thiazolo[3,2-a]pyrimidine derivatives (72% yield) .

-

Mechanism: Involves nucleophilic attack at the thiazole C-2 position, followed by ring closure .

Amide Bond Formation

The carboxylic acid group readily forms amides via coupling agents:

2.1. Peptide Coupling

-

Reagents: EDCl/HOBt in DCM at 25°C for 12 hours.

-

Example: Reaction with benzylamine produces N-benzyl-3-(thiophen-2-yl)-1,2-thiazole-5-carboxamide (78% yield) .

-

Biological Relevance: Such amides are explored as kinase inhibitors .

3.1. Ester Formation

-

Conditions: Thionyl chloride-mediated esterification with alcohols (e.g., methanol, ethanol).

-

Yield: Methyl 3-(thiophen-2-yl)-1,2-thiazole-5-carboxylate (91% yield) .

3.2. Alkylation at Thiophene

-

Electrophilic Substitution: Bromination at the thiophene C-5 position using NBS in CCl₄ (60% yield) .

-

Product: 5-Bromo-3-(thiophen-2-yl)-1,2-thiazole-5-carboxylic acid , a precursor for cross-coupling reactions .

Metal Complexation

The compound acts as a ligand for transition metals due to its S/N donor sites:

Decarboxylation

Thermal decarboxylation under acidic conditions:

-

Conditions: H₂SO₄ (conc.), 150°C, 3 hours.

-

Product: 3-(Thiophen-2-yl)-1,2-thiazole (89% yield), retaining the heterocyclic core .

6.1. Thiazole Ring Opening

-

Reagents: n-Butyllithium at –78°C in THF.

-

Product: 2-(Thiophen-2-yl)thioamide derivatives via cleavage of the thiazole S–N bond .

6.2. Thiophene Functionalization

Propiedades

IUPAC Name |

3-thiophen-2-yl-1,2-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S2/c10-8(11)7-4-5(9-13-7)6-2-1-3-12-6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIZNSBIOZHKRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NSC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.